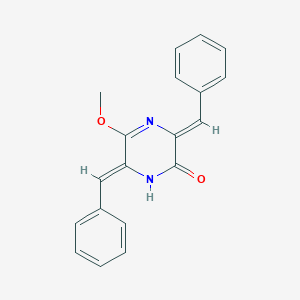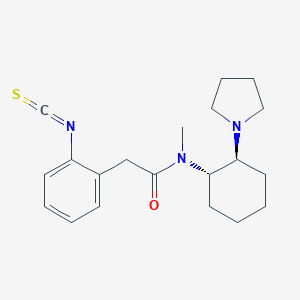
Cyclopent(hi)acephenanthrylene
Übersicht
Beschreibung
Cyclopent(hi)acephenanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₈H₁₀This compound is of particular interest due to its formation during combustion processes and its potential role in environmental science and material research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopent(hi)acephenanthrylene can be synthesized through flash vacuum thermolysis (FVT) of triphenylene at high temperatures. Specifically, the conversion occurs at around 1000°C, representing a novel mechanistic route in combustion research . Another method involves the FVT of 1,5-bis(1-chloroethenyl)anthracene in the temperature range of 600°C to 1100°C, which results in the formation of this compound through consecutive cyclopenta-fusion steps .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. The methods mentioned above are primarily used in research settings rather than large-scale industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopent(hi)acephenanthrylene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s polycyclic aromatic structure, which provides multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, and oxygenated compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclopent(hi)acephenanthrylene has several scientific research applications:
Environmental Science: The compound’s formation during incomplete combustion of fossil fuels makes it relevant for studying environmental pollution and the formation of toxic substances.
Material Science: Its unique structure and properties make it a candidate for research in the development of new materials, including organic semiconductors.
Wirkmechanismus
The mechanism by which cyclopent(hi)acephenanthrylene exerts its effects is primarily related to its polycyclic aromatic structure. This structure allows it to participate in various chemical reactions, including those that lead to the formation of more complex polycyclic aromatic hydrocarbons and fullerenes. The compound’s reactivity is influenced by its ability to undergo ring-contraction and ring-expansion via 1,2-hydrogen and 1,2-carbon shifts .
Vergleich Mit ähnlichen Verbindungen
Cyclopent(hi)acephenanthrylene can be compared with other cyclopenta-fused polycyclic aromatic hydrocarbons, such as:
- Cyclopenta[cd]pyrene
- Benz[ghi]fluoranthene
- Cyclopent[hi]aceanthrylene
Uniqueness: this compound is unique due to its specific structural arrangement and the conditions under which it is formed. Its formation through high-temperature FVT and its role in combustion research distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
pentacyclo[8.6.1.12,5.014,17.09,18]octadeca-1,3,5(18),6,8,10,12,14(17),15-nonaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10/c1-3-11-7-9-15-16-10-8-12-4-2-6-14(18(12)16)13(5-1)17(11)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSMXDUSWZTIEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C4C=CC5=C4C(=CC=C5)C3=C1)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150905 | |
| Record name | Cyclopent(hi)acephenanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114959-37-4 | |
| Record name | Cyclopent[hi]acephenanthrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114959-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopent(hi)acephenanthrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114959374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopent(hi)acephenanthrylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





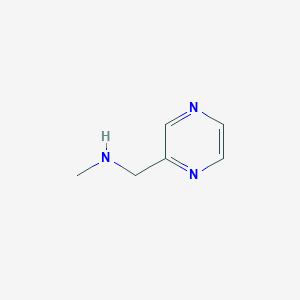


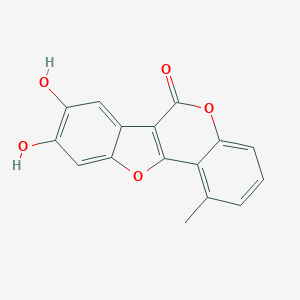
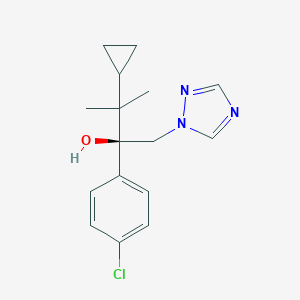
![1-Bromo-4-[12-(4-bromophenoxy)dodecoxy]benzene](/img/structure/B39095.png)


